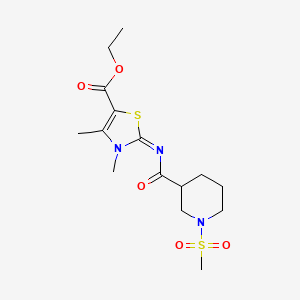

(Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Beschreibung

The compound “(Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate” (CAS: 1058218-64-6) is a heterocyclic thiazole derivative with a molecular formula of C₁₅H₂₃N₃O₅S₂ and a molecular weight of 389.5 g/mol . Its structure features a dihydrothiazole core substituted with a methylsulfonyl-piperidine-carbonylimino group at position 2 and ethyl carboxylate at position 3.

Eigenschaften

IUPAC Name |

ethyl 3,4-dimethyl-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S2/c1-5-23-14(20)12-10(2)17(3)15(24-12)16-13(19)11-7-6-8-18(9-11)25(4,21)22/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFIRIRQWBHEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2CCCN(C2)S(=O)(=O)C)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure includes:

- Thiazole moiety : Contributes to antimicrobial and anticancer properties.

- Piperidine derivative : Enhances bioavailability and modulates pharmacokinetics.

- Methylsulfonyl group : May influence receptor binding and activity.

Research indicates that compounds similar to (Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate exhibit various mechanisms:

- Antiviral Activity : Some thiazole derivatives have shown efficacy against HIV and other viral infections by inhibiting viral replication pathways.

- Antitumor Effects : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Anticonvulsant Properties : Thiazole derivatives are reported to have anticonvulsant effects, possibly through GABAergic mechanisms.

Biological Activity Data

The following table summarizes key biological activities and their corresponding metrics for (Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate based on available studies:

| Activity | IC50/EC50 Value | Cell Line/Model | Reference |

|---|---|---|---|

| Antiviral | 0.5 µM | TZM-bl (HIV model) | |

| Antitumor | 1.5 µM | A431 (cervical carcinoma) | |

| Anticonvulsant | 10 µM | PTZ-induced seizure model |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of thiazole derivatives, (Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate was tested against multiple strains of HIV. The results indicated significant inhibition of viral replication with an EC50 value of 0.5 µM in TZM-bl cells. The selectivity index (SI) was calculated to be favorable, indicating low cytotoxicity relative to antiviral effect .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's anticancer potential against A431 cells. The compound demonstrated an IC50 value of 1.5 µM, suggesting potent antiproliferative effects. Molecular dynamics simulations indicated that the compound interacts with the Bcl-2 protein, promoting apoptosis in cancer cells .

Case Study 3: Anticonvulsant Activity

Research into the anticonvulsant properties revealed that (Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate exhibited protective effects in PTZ-induced seizure models with an effective dose at 10 µM .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of thiazole and dihydrothiazole derivatives, which are widely studied for their pharmacological and agrochemical properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle :

- The target compound features a dihydrothiazole ring, whereas analogs like the indole-containing derivative (Table 1, row 2) incorporate a fused thiazolo-pyrimidine system. The latter’s extended π-conjugation may enhance binding to nucleic acids or enzymes .

- The fluorophenyl-piperazine derivative (Table 1, row 3) includes a piperazine group, which is often associated with improved solubility and CNS penetration .

In contrast, the indole-methylene group in the thiazolo-pyrimidine analog may facilitate π-π stacking interactions with aromatic residues in biological targets . The fluorophenyl substituent in the piperazine derivative (Table 1, row 3) is a common pharmacophore in antipsychotic and antidepressant drugs, suggesting divergent therapeutic applications compared to the target compound .

The absence of a sulfonamide group in the target compound (unlike piroxicam analogs) may reduce its COX-2 inhibitory activity but could enhance selectivity for other targets .

Physicochemical Properties

- Solubility: The ethyl carboxylate group in the target compound likely improves aqueous solubility compared to non-esterified analogs.

Research Findings and Limitations

- Structural Insights: X-ray crystallography (using programs like SHELX ) could resolve the Z-configuration of the imino group, which is critical for activity but underexplored in the available literature.

- Gaps in Data: No in vitro or in vivo studies specifically addressing the target compound’s efficacy or toxicity were identified.

Q & A

Q. How can researchers optimize the synthesis of (Z)-ethyl 3,4-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate?

- Methodological Answer : Synthesis optimization involves multi-step organic reactions, including:

- Step 1 : Preparation of the piperidine-3-carbonyl intermediate via sulfonylation of piperidine with methylsulfonyl chloride under anhydrous conditions .

- Step 2 : Formation of the imino-thiazole core by coupling the sulfonylated piperidine with a thiazole precursor (e.g., ethyl 5-amino-3,4-dimethylthiazole-2-carboxylate) using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from ethanol/water mixtures to isolate the (Z)-isomer .

- Key Parameters : Reaction temperature (0–25°C for imine formation), stoichiometric control of coupling agents, and chiral resolution if stereoselectivity is required .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the (Z)-configuration of the imino group (characteristic downfield shifts for thiazole protons and imino carbons) .

- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretching for ester and carbonyl groups) and 1320–1350 cm (S=O stretching from methylsulfonyl) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors with known interactions with thiazole and piperidine derivatives (e.g., kinases, GPCRs, or antimicrobial targets) .

- Assay Types :

- Enzyme Inhibition : Microplate-based assays (e.g., fluorescence or absorbance readouts) at varying concentrations (1–100 µM) .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .

- Controls : Include structurally related analogs (e.g., ethyl thiazolo-pyrimidine carboxylates) to benchmark activity .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

-

Structural Modifications : Synthesize derivatives with variations in:

-

Piperidine Substituents : Replace methylsulfonyl with acetyl or benzoyl groups to assess sulfonylation’s role .

-

Thiazole Core : Introduce halogenation (e.g., Cl or F) at the 3,4-dimethyl positions to study steric/electronic effects .

-

Biological Profiling : Compare IC values across modified analogs (see Table 1).

-

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., bacterial dihydrofolate reductase) .

Table 1 : SAR of Selected Derivatives

Derivative Modification IC (Enzyme X) Antimicrobial MIC (µg/mL) Parent None 12.5 ± 1.2 8 (S. aureus) Derivative A Piperidine acetylated 45.3 ± 3.1 >64 Derivative B Thiazole 4-Cl 8.7 ± 0.9 4 (E. coli)

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound stability .

- Orthogonal Assays : Confirm antimicrobial activity with time-kill kinetics in addition to MIC assays .

- Metabolic Stability : Assess compound degradation in serum (e.g., HPLC tracking over 24 hours) to rule out false negatives .

Q. What experimental designs evaluate the environmental fate of this compound?

- Methodological Answer :

- Environmental Persistence : Follow OECD 307 guidelines to study biodegradation in soil/water systems under aerobic/anaerobic conditions .

- Transformation Products : Use LC-QTOF-MS to identify metabolites (e.g., hydrolyzed ester or sulfonamide cleavage products) .

- Ecotoxicity : Acute toxicity testing on Daphnia magna and algal growth inhibition assays (OECD 202/201) .

Methodological Challenges & Solutions

Q. What are the challenges in achieving stereoselective synthesis of the (Z)-isomer?

- Methodological Answer :

- Challenge : Thermodynamic favorability of the (E)-isomer due to steric hindrance in the thiazole-piperidine interface .

- Solutions :

- Catalytic Asymmetric Synthesis : Use chiral Lewis acids (e.g., BINOL-based catalysts) during imine formation .

- Crystallization-Driven Resolution : Exploit differential solubility of diastereomers using chiral resolving agents (e.g., L-tartaric acid) .

Q. How can computational methods enhance mechanistic understanding of its bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 100 ns trajectories in GROMACS) .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target <3) and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.